

Application Notes and Protocols for FR-146687: A 5α-Reductase Inhibitor

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Compound of Interest		
Compound Name:	FR-146687	
Cat. No.:	B611312	Get Quote

Note: The initial request for a guide on the solid-phase oligonucleotide synthesis of **FR-146687** appears to be based on a misunderstanding. **FR-146687** is not an oligonucleotide but rather a small molecule inhibitor of the enzyme 5α -reductase. Therefore, the methods of solid-phase oligonucleotide synthesis are not applicable to its production. This document provides a summary of the available information regarding the biological activity and mechanism of action of **FR-146687**.

I. Introduction

FR-146687, also known as FK 687, is a potent and selective inhibitor of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenic alopecia. **FR-146687** has been investigated for its potential therapeutic effects in these conditions due to its ability to reduce DHT levels. It is an orally active compound that has demonstrated efficacy in preclinical models.[1]

II. Quantitative Biological Data

The following table summarizes the key quantitative data regarding the inhibitory activity and in vivo effects of **FR-146687**.



Parameter	Species	Value	Reference
IC50	Rat 5α-reductase	1.7 nM	[1]
IC50	Human 5α-reductase	4.6 nM	[1]
In Vivo Efficacy	Rat	Dose-dependent reduction in ventral prostate and seminal vesicle weight at doses > 0.1 mg/kg (p.o.)	[1]

III. Experimental Protocols

While detailed, step-by-step protocols for the synthesis of **FR-146687** are not available in the provided search results, the following outlines the general experimental approaches used to characterize its biological activity based on the available information.

A. In Vitro 5α-Reductase Inhibition Assay

This type of assay is fundamental to determining the inhibitory potency (IC50) of a compound like **FR-146687**.

- Enzyme Preparation: 5α-reductase is prepared from rat and human sources, typically from liver or prostate tissue homogenates.
- Reaction Mixture: A reaction buffer is prepared containing the enzyme, a radiolabeled substrate (e.g., [14C]-testosterone), and a cofactor (e.g., NADPH).
- Inhibitor Addition: Varying concentrations of FR-146687 are added to the reaction mixture. A
 control reaction without the inhibitor is also run.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic conversion of testosterone to DHT.
- Extraction and Separation: The reaction is stopped, and the steroids (testosterone and DHT)
 are extracted using an organic solvent. The substrate and product are then separated using



techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Quantification: The amount of radiolabeled DHT produced is quantified using a scintillation counter or other appropriate detector.
- IC50 Calculation: The percentage of inhibition at each concentration of FR-146687 is
 calculated relative to the control. The IC50 value, the concentration of inhibitor required to
 reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against
 the log of the inhibitor concentration.

B. In Vivo Assessment of Androgenic Effects in Rats

These experiments are designed to evaluate the physiological effects of **FR-146687** in a living organism.

- Animal Model: Male rats (e.g., Sprague-Dawley) are used as the animal model.
- Dosing: **FR-146687** is administered orally (p.o.) at various doses (e.g., 0.032-3.2 mg/kg) over a set period (e.g., 2, 7, 14, or 21 days). A control group receives a vehicle solution.
- Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the ventral prostate and seminal vesicles are dissected and weighed.
- Data Analysis: The weights of the target organs from the treated groups are compared to the control group to determine the dose-dependent effect of **FR-146687** on these androgensensitive tissues. A statistically significant reduction in organ weight indicates successful inhibition of 5α-reductase in vivo.

IV. Mechanism of Action and Experimental Workflow

The primary mechanism of action of **FR-146687** is the inhibition of 5α -reductase. The following diagrams illustrate this pathway and a general workflow for evaluating such an inhibitor.

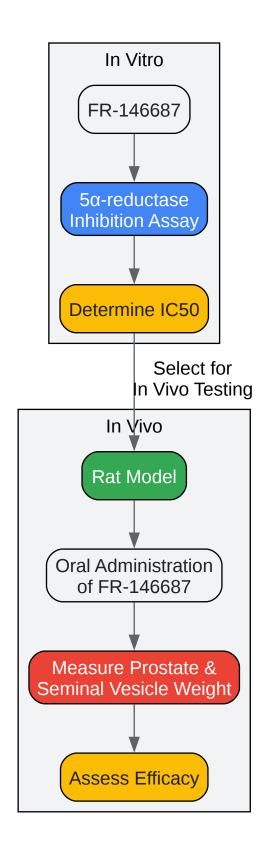




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Caption: Mechanism of action of **FR-146687** as a 5α -reductase inhibitor.





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Caption: General experimental workflow for the evaluation of FR-146687.



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References

- 1. medchemexpress.com [medchemexpress.com]
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